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Compound of Interest

Compound Name: Quininic acid

Cat. No.: B184021 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for quininic
acid (6-methoxyquinoline-4-carboxylic acid). Due to the limited availability of experimentally

derived public data, this document presents a combination of predicted and expected

spectroscopic values based on the known chemical structure and data from analogous

compounds. Detailed experimental protocols for acquiring such data are also provided to guide

researchers in their analytical workflows.

Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for quininic
acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)

The proton NMR spectrum of quininic acid is predicted to show distinct signals for the

aromatic protons of the quinoline ring system, the methoxy group, and the carboxylic acid

proton.
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Proton Assignment
Predicted Chemical

Shift (δ) [ppm]
Multiplicity

Coupling Constant

(J) [Hz]

H-2 8.8 - 9.0 d ~4.5

H-3 7.9 - 8.1 d ~4.5

H-5 8.1 - 8.3 d ~3.0

H-7 7.4 - 7.6 dd ~9.0, 3.0

H-8 8.0 - 8.2 d ~9.2

6-OCH₃ 3.9 - 4.1 s -

4-COOH 12.0 - 14.0 br s -

Predicted data is

based on

computational models

and analysis of similar

structures. Actual

experimental values

may vary.[1]

¹³C NMR (Carbon-13 NMR)

Experimental ¹³C NMR data for quininic acid is not readily available in public databases.

However, the expected chemical shifts can be estimated based on the functional groups

present.
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Carbon Assignment Expected Chemical Shift (δ) [ppm]

C-2 148 - 152

C-3 118 - 122

C-4 140 - 144

C-4a 128 - 132

C-5 104 - 108

C-6 158 - 162

C-7 122 - 126

C-8 132 - 136

C-8a 145 - 149

6-OCH₃ 55 - 58

4-COOH 165 - 170

Expected ranges are based on typical values for

quinoline derivatives and aromatic carboxylic

acids.

Infrared (IR) Spectroscopy
The IR spectrum of quininic acid is expected to show characteristic absorption bands for the

carboxylic acid, aromatic quinoline, and ether functional groups.
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Vibrational Mode
Expected Wavenumber

(cm⁻¹)
Intensity

O-H stretch (Carboxylic Acid) 3300 - 2500 Strong, Broad

C-H stretch (Aromatic) 3100 - 3000 Medium

C=O stretch (Carboxylic Acid) 1710 - 1680 Strong

C=C & C=N stretch (Aromatic) 1620 - 1450 Medium to Strong

C-O stretch (Ether &

Carboxylic Acid)
1320 - 1210 Strong

O-H bend (Carboxylic Acid) 1440 - 1395 and 950 - 910 Medium, Broad

Expected ranges are based on

typical values for aromatic

carboxylic acids and ethers.[2]

[3]

Mass Spectrometry (MS)
The mass spectrum of quininic acid (molar mass: 203.19 g/mol ) is expected to show a

prominent molecular ion peak. The fragmentation pattern will likely involve the loss of the

carboxylic acid group and other characteristic fragments.
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m/z Proposed Fragment Fragmentation Pathway

203 [M]⁺ Molecular Ion

186 [M - OH]⁺
Loss of hydroxyl radical from

the carboxylic acid

158 [M - COOH]⁺
Loss of the carboxylic acid

group

130 [M - COOH - CO]⁺
Subsequent loss of carbon

monoxide

Predicted fragmentation is

based on common

fragmentation patterns of

quinoline-4-carboxylic acids.

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for quininic
acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of quininic acid in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Ensure the sample is fully

dissolved. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:
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Acquire a one-dimensional carbon spectrum with proton decoupling.

A larger number of scans will be required due to the low natural abundance of ¹³C.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the

TMS signal.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of solid quininic acid directly onto the ATR crystal.

Ensure good contact between the sample and the crystal by applying pressure.

Sample Preparation (KBr Pellet):

Grind 1-2 mg of quininic acid with approximately 100-200 mg of dry potassium bromide

(KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

Press the powder into a thin, transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

Place the sample in the spectrometer and record the sample spectrum. The spectrum is

typically recorded over the range of 4000-400 cm⁻¹.

Data Processing: The software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of quininic acid in a suitable volatile solvent

(e.g., methanol, acetonitrile). The concentration should be in the low µg/mL to ng/mL range.
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Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such

as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI),

coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

Data Acquisition:

Introduce the sample into the ion source via direct infusion or through a liquid

chromatography (LC) system.

Acquire the mass spectrum in both positive and negative ion modes to observe the

protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting

the molecular ion and subjecting it to collision-induced dissociation (CID).

Data Processing: Analyze the resulting mass spectra to identify the molecular ion and

characteristic fragment ions.

Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like quininic acid.
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Caption: Workflow for Spectroscopic Analysis of Quininic Acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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